Cas no 121064-74-2 (Tanshinone VI)

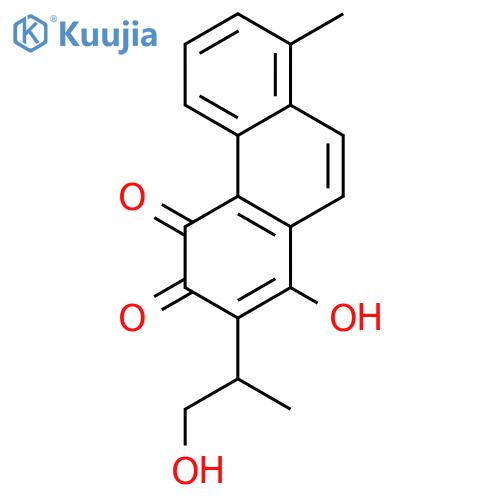

Tanshinone VI structure

Tanshinone VI 化学的及び物理的性質

名前と識別子

-

- 3,4-Phenanthrenedione,1-hydroxy-2-(2-hydroxy-1-methylethyl)-8-methyl-

- 1-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione

- TANSHINONE VI

- DANSHENXINKUN A

- Sodium tanshinone VI 1-phenolate

- 1-Hydroxy-2-(2-hydroxy-1-methylethyl)-8-methyl-3,4-phenanthrenedione

- 1-Hydroxy-2-(2-hydroxy-1-methylethyl)-8-methylphenanthrene-3,4-dione

- CS-0024046

- 3-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-1,4-dione

- DTXSID20923661

- 231292-03-8

- 1,4-Phenanthrenedione, 3-hydroxy-2-(2-hydroxy-1-methylethyl)-8-methyl-

- 3,4-Phenanthrenedione, 1-hydroxy-2-(2-hydroxy-1-methylethyl)-8-methyl-

- AC-34178

- SCHEMBL14417698

- MS-24242

- BDBM50476406

- I91BP9H8PF

- XD176696

- AKOS040760361

- AKOS032949036

- 121064-74-2

- 1-HYDROXY-2-(1-HYDROXYPROPAN-2-YL)-8-METHYL-3,4-DIHYDROPHENANTHRENE-3,4-DIONE

- UNII-I91BP9H8PF

- CHEMBL390741

- HY-N3680

- 65907-75-7

- Tanshinone VI

-

- インチ: InChI=1S/C18H16O4/c1-9-4-3-5-12-11(9)6-7-13-15(12)18(22)17(21)14(16(13)20)10(2)8-19/h3-7,10,19-20H,8H2,1-2H3

- InChIKey: GRGPQNRHXNRJFL-UHFFFAOYSA-N

- ほほえんだ: OCC(C1C(=O)C(=O)C2C3=CC=CC(C)=C3C=CC=2C=1O)C

計算された属性

- せいみつぶんしりょう: 296.10500

- どういたいしつりょう: 296.105

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 521

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.6A^2

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.374±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: Not available

- ふってん: 527.7±50.0 °C at 760 mmHg

- フラッシュポイント: 287.0±26.6 °C

- 屈折率: 1.691

- ようかいど: 極微溶性(0.12 g/l)(25ºC)、

- PSA: 74.60000

- LogP: 2.81110

- じょうきあつ: 0.0±1.5 mmHg at 25°C

Tanshinone VI セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Tanshinone VI 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T700360-25mg |

Tanshinone VI |

121064-74-2 | 25mg |

$1378.00 | 2023-05-17 | ||

| TRC | T700360-10mg |

Tanshinone VI |

121064-74-2 | 10mg |

$603.00 | 2023-05-17 | ||

| TRC | T700360-50mg |

Tanshinone VI |

121064-74-2 | 50mg |

$ 135.00 | 2022-06-02 | ||

| TRC | T700360-100mg |

Tanshinone VI |

121064-74-2 | 100mg |

$ 210.00 | 2022-06-02 | ||

| TRC | T700360-2.5mg |

Tanshinone VI |

121064-74-2 | 2.5mg |

$173.00 | 2023-05-17 | ||

| TRC | T700360-250mg |

Tanshinone VI |

121064-74-2 | 250mg |

$ 9200.00 | 2023-09-05 |

Tanshinone VI 関連文献

-

1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

121064-74-2 (Tanshinone VI) 関連製品

- 87205-99-0(Dihydrotanshinone I)

- 109664-02-0(Neocryptotanshinone)

- 260397-58-8(Phenanthro[4,3-b]furan-4,5-dione,2,3-dihydro-3,8-dimethyl-, (3S)-)

- 4042-30-2(2-Hydroxy-3-cyclohexyl-1,4-naphthoquinone)

- 65907-77-9(1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl-)

- 307-59-5(perfluorododecane)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量